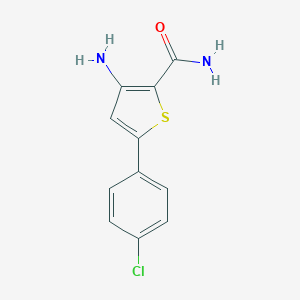

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYJPACEBWKWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373351 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-05-0, 515142-45-7 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 515142-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Foreword: The Significance of the Aminothiophene Scaffold

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its inherent structural features, including a planar, electron-rich aromatic system and nucleophilic amino group, make it a versatile building block for the synthesis of a diverse array of biologically active compounds and functional materials. Derivatives of 2-aminothiophene have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The title compound, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, is of particular interest due to the presence of the 4-chlorophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its structural characterization.

I. Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is most effectively achieved through the well-established Gewald multicomponent reaction.[1][2] This powerful one-pot synthesis allows for the construction of the polysubstituted 2-aminothiophene ring system from simple, readily available starting materials.

Our retrosynthetic analysis deconstructs the target molecule into three key building blocks: 4-chlorobenzaldehyde, 2-cyanoacetamide, and elemental sulfur. This approach is not only convergent and atom-economical but also aligns with the principles of green chemistry by minimizing the number of synthetic steps and the generation of waste.[3]

Caption: Retrosynthetic analysis of the target compound.

II. Experimental Protocol: Synthesis via the Gewald Reaction

This protocol is an adapted procedure based on established methodologies for the synthesis of related 2-aminothiophene derivatives.[4][5]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | ≥99% |

| Elemental Sulfur | S | 32.06 | ≥99.5% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% |

| Diethylamine | C₄H₁₁N | 73.14 | ≥99.5% |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and 2-cyanoacetamide (8.41 g, 0.1 mol) to absolute ethanol (100 mL).

-

Initiation of Knoevenagel Condensation: To the stirred suspension, add diethylamine (1.0 mL) dropwise via the dropping funnel at room temperature. The addition of the basic catalyst initiates the Knoevenagel condensation.

-

Sulfur Addition: After stirring for 15 minutes, add elemental sulfur (3.21 g, 0.1 mol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Reaction Completion and Work-up: After 4-6 hours of reflux, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture to afford a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: Experimental workflow for the synthesis.

III. Mechanistic Insights

The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and a subsequent ring-closing cyclization.[1]

-

Knoevenagel Condensation: The reaction commences with the base-catalyzed Knoevenagel condensation between 4-chlorobenzaldehyde and the active methylene group of 2-cyanoacetamide to form an α,β-unsaturated nitrile intermediate, (E)-2-cyano-3-(4-chlorophenyl)acrylamide.

-

Michael Addition: The elemental sulfur, in the presence of the amine catalyst, is believed to form a polysulfide species which then undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated intermediate.

-

Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via a nucleophilic attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.

IV. Characterization of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule and data from closely related compounds.[6][7][8]

Physical Properties (Predicted)

| Property | Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >200 °C (with decomposition) |

| Molecular Formula | C₁₁H₉ClN₂OS |

| Molar Mass | 252.72 g/mol |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

7.65-7.75 (d, 2H): Doublet corresponding to the two aromatic protons ortho to the thiophene ring on the chlorophenyl group.

-

7.40-7.50 (d, 2H): Doublet for the two aromatic protons meta to the thiophene ring on the chlorophenyl group.

-

7.30 (s, 1H): Singlet for the proton at the C4 position of the thiophene ring.

-

7.10 (s, 2H, br): Broad singlet for the two protons of the primary amine (-NH₂) at the C3 position.

-

6.90 (s, 2H, br): Broad singlet for the two protons of the carboxamide (-CONH₂).

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

168.0: Carbonyl carbon of the carboxamide.

-

155.0: C3-carbon of the thiophene ring (attached to the amino group).

-

145.0: C5-carbon of the thiophene ring (attached to the chlorophenyl group).

-

132.0: Quaternary carbon of the chlorophenyl ring attached to the chlorine atom.

-

131.0: Quaternary carbon of the chlorophenyl ring attached to the thiophene ring.

-

129.0 (2C): Two equivalent aromatic carbons of the chlorophenyl ring.

-

127.0 (2C): Two equivalent aromatic carbons of the chlorophenyl ring.

-

118.0: C4-carbon of the thiophene ring.

-

105.0: C2-carbon of the thiophene ring (attached to the carboxamide group).

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3450-3300: N-H stretching vibrations of the primary amine and carboxamide groups.

-

3100-3000: Aromatic C-H stretching.

-

1650-1680: C=O stretching of the primary amide (Amide I band).

-

1600-1620: N-H bending of the primary amine.

-

1590, 1480: C=C stretching vibrations of the aromatic rings.

-

1100-1080: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

m/z: 252/254 (M⁺, M⁺+2 in a ~3:1 ratio, characteristic of the chlorine isotope pattern).

-

V. Applications and Future Perspectives

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly fused thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.[6] The presence of the reactive amino and carboxamide functionalities allows for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs. Its potential applications span various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

VI. Conclusion

This technical guide has detailed a robust and efficient synthetic route to 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide utilizing the Gewald reaction. The provided experimental protocol, along with the predicted comprehensive characterization data, offers a solid foundation for researchers in the fields of synthetic organic chemistry and drug development to produce and validate this important chemical entity. The versatility of this aminothiophene derivative as a building block ensures its continued relevance in the quest for novel therapeutic agents and functional materials.

References

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. ResearchGate. Available at: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Arkivoc. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

An In-Depth Technical Guide to 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not only technical data but also actionable insights grounded in established scientific principles.

Introduction and Molecular Significance

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide belongs to the aminothiophene class of heterocyclic compounds, a scaffold renowned for its versatile biological activities.[1][2] The presence of a thiophene ring, an amino group, a carboxamide moiety, and a 4-chlorophenyl substituent creates a unique electronic and structural landscape, making it a promising candidate for drug discovery and development.[1][3] Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5] The specific combination of functional groups in this molecule suggests its potential as a targeted therapeutic agent, particularly in oncology and infectious diseases.[1][6]

The structural framework of this compound makes it an attractive building block for synthesizing more complex molecular architectures. The amino and carboxamide groups offer reactive sites for further chemical modifications, allowing for the generation of diverse compound libraries for screening.[1][3]

Caption: Proposed Gewald reaction workflow for synthesis.

Spectroscopic Profile

While specific spectral data for the title compound is not readily available in the cited literature, the expected spectroscopic characteristics can be inferred from closely related analogs. [6][7]

| Spectroscopic Method | Expected Characteristics |

|---|---|

| FT-IR (KBr, cm⁻¹) | Peaks around 3450-3300 (NH₂ stretching), 3200-3100 (N-H stretching of amide), and 1640-1680 (C=O stretching of amide). [7][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons of the chlorophenyl group (multiplets, ~7.4-7.8 ppm), thiophene proton (singlet, ~7.0-7.5 ppm), amino protons (broad singlet, exchangeable with D₂O), and amide protons (broad singlet, exchangeable with D₂O). [6][7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the thiophene ring carbons, the chlorophenyl ring carbons, and the amide carbonyl carbon (~160-170 ppm). [7] |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight, along with characteristic isotopic peaks for the chlorine atom ([M+2]⁺). [7][8]|

Potential Biological Activity and Therapeutic Applications

The thiophene carboxamide scaffold is a cornerstone in the development of novel therapeutic agents. [2]Derivatives of this core structure have shown significant promise in several key areas of drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiophene carboxamide derivatives. [1][5][6]These compounds have been shown to induce apoptosis in various cancer cell lines. [1]A notable mechanism of action for some thiophene-based compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. [6]Given its structural similarity to known VEGFR-2 inhibitors, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a strong candidate for investigation as an anti-angiogenic and anticancer agent. [6]

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

The aminothiophene core is also associated with significant antimicrobial effects. [1][4]Thiophene carboxamide derivatives have demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. [4]The presence of the chlorophenyl group may further enhance this activity. [3]Therefore, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide warrants investigation as a potential lead compound for the development of new antibacterial agents.

Experimental Protocols

General Synthesis Protocol (Hypothetical)

This protocol is based on methodologies reported for the synthesis of similar aminothiophene derivatives. [7][9]

-

Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL).

-

Addition of Base: Add morpholine (10 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide.

Characterization Protocol

-

Melting Point: Determine the melting point of the purified compound using a calibrated melting point apparatus.

-

FT-IR Spectroscopy: Record the IR spectrum of a KBr pellet of the compound.

-

NMR Spectroscopy: Dissolve a sample of the compound in deuterated dimethyl sulfoxide (DMSO-d₆) and record the ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., ESI or EI).

-

Elemental Analysis: Perform elemental analysis (C, H, N, S) to confirm the empirical formula.

Conclusion

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a molecule with considerable potential in the field of drug discovery. Its structural features, combined with the known biological activities of the aminothiophene scaffold, make it a compelling target for further investigation. The synthetic routes are well-established for analogous compounds, and its characterization can be readily achieved using standard analytical techniques. Future research should focus on the synthesis, in-depth biological evaluation, and structure-activity relationship (SAR) studies of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- Bruker. (n.d.). Supplementary Information.

- Wiley. (n.d.). 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, N-acetyl-. SpectraBase.

-

Al-Abdullah, E. S., Al-Sanea, M. M., Al-Obaid, A. M., & El-Emam, A. A. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1388–1400. [Link]

- Chem-Impex. (n.d.). Ethyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

-

El-Metwaly, N. M., El-Gazzar, M. G., & Al-Otaibi, A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2915. [Link]

- South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. 66, 133-138.

-

Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363–1377. [Link]

- Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%).

-

Al-Ostath, A., Zalloum, H., Al-Qerem, W., & Shtaiwi, A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

- PubChemLite. (n.d.). 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide (C11H9ClN2OS).

- Benchchem. (n.d.). 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide.

- MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Advanced and Applied Sciences, 2(1), 25-29.

- ResearchGate. (n.d.). Physical, IR and 31P NMR data of compounds 5*.

- Pharmaffiliates. (n.d.). 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

- ChemScene. (n.d.). 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide.

- Sigma-Aldrich. (n.d.). 3-Aminothiophene-2-carboxamide 97%.

- BLDpharm. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

-

National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

- Semantic Scholar. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.

- Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility and Stability Profile of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The successful progression of such a candidate from discovery to a viable drug product is critically dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for characterizing the solubility and stability of this thiophene derivative. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore thermodynamic and kinetic solubility assays, forced degradation studies, and data interpretation, ensuring a robust and self-validating approach to compound characterization.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges. A significant number of promising candidates fail due to poor biopharmaceutical properties, often rooted in suboptimal solubility and stability. 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, with its substituted thiophene core, presents a unique profile that requires meticulous investigation.

-

Solubility directly impacts bioavailability. A compound that cannot dissolve adequately in gastrointestinal fluids will not be absorbed efficiently, rendering it ineffective regardless of its potency at the target site. Early and accurate assessment of solubility in various aqueous and organic media is therefore non-negotiable.

-

Stability dictates a compound's shelf-life, its compatibility with formulation excipients, and its fate within the physiological environment. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This guide establishes a systematic workflow for generating a comprehensive solubility and stability profile, transforming raw data into actionable knowledge for lead optimization and formulation development.

Solubility Characterization: Beyond a Single Number

Solubility is not a monolithic value but a property highly dependent on the experimental conditions. Distinguishing between thermodynamic and kinetic solubility is crucial for different stages of drug development.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the gold standard for understanding a compound's intrinsic dissolution properties and is vital for developing oral dosage forms.

Experimental Protocol: Saturated Shake-Flask Method (ICH Guideline Q6A)

-

Preparation: Add an excess amount of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide to a series of vials containing the selected solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol). The presence of solid material is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved. The system should be shielded from light if the compound is suspected to be photosensitive.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully aspirate a known volume of the supernatant. It is critical to avoid disturbing the solid pellet. Dilute the supernatant with a suitable mobile phase and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Causality and Trustworthiness: The 72-hour incubation period is chosen to ensure that the dissolution process has reached a true equilibrium state, a cornerstone of thermodynamic measurement. The use of a validated HPLC method provides a self-validating system, as method specificity, linearity, and accuracy ensure that the measured concentration corresponds only to the intact parent compound.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is high-throughput and mimics the conditions encountered in early screening assays.

Experimental Protocol: Nephelometry or Turbidimetry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Dispensing: In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Precipitation Induction: Rapidly add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize co-solvent effects.

-

Measurement: Immediately measure the turbidity (light scattering) of the solution over time using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is defined as the kinetic solubility.

Expertise in Action: While seemingly simple, this protocol's power lies in its speed and relevance to in vitro biological assays, which often use DMSO-solubilized compounds. The results can preemptively flag compounds that might precipitate in assay media, leading to false-negative results.

Diagram: Solubility Assessment Workflow

Caption: Workflow for forced degradation studies.

Authoritative Grounding: The choice of stressors is not arbitrary; it is dictated by ICH guidelines to cover the most likely degradation pathways a drug substance might encounter during manufacturing, storage, and administration. The development of a stability-indicating method is the cornerstone of this process, ensuring that the analytical technique itself is trustworthy and fit for purpose.

Data Summary Table: Hypothetical Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Major Degradants (by HPLC Retention Time) |

| Control (Unstressed) | 99.8 | < 0.2 | - |

| 1N HCl, 60°C, 24h | 85.2 | 14.6 | RRT 0.75 (Hydrolyzed amide) |

| 1N NaOH, 60°C, 24h | 62.5 | 37.3 | RRT 0.75, RRT 0.91 |

| 3% H₂O₂, RT, 24h | 91.7 | 8.1 | RRT 1.15 (N-oxide or S-oxide) |

| Thermal (Solid), 70°C, 48h | 99.5 | < 0.5 | - |

| Photolytic (ICH Q1B) | 98.1 | 1.7 | Minor peaks observed |

Conclusion and Forward Look

The data generated through these systematic solubility and stability studies provide a foundational understanding of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. The hypothetical results suggest the compound has low aqueous solubility that may require enabling formulation strategies, such as salt formation or amorphous solid dispersions. The stability profile indicates a particular susceptibility to base-catalyzed hydrolysis and, to a lesser extent, acid hydrolysis and oxidation. The compound appears robust against thermal and photolytic stress.

This characterization is not an endpoint but a critical input for subsequent development activities. The identified degradation products must be characterized, and the stability-indicating HPLC method will become the workhorse for all future formulation and process development studies. By grounding our experimental design in established guidelines and a deep understanding of the underlying science, we build a robust and reliable data package, ensuring that decisions made during drug development are based on a foundation of trust and scientific integrity.

References

-

Title: Measurement of Thermodynamic Solubility for Poorly Soluble Drugs Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: U.S. Pharmacopeia (USP) General Chapter <1236> URL: [Link]

-

Title: Forced Degradation Studies: A Tool for Analytical Method Development and Validation Source: Pharmaceutical Technology URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

In-Silico Modeling and Docking Studies of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: A Technical Guide

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In-silico techniques, such as molecular modeling and docking, provide a rapid, cost-effective framework for predicting the interaction between small molecules and their macromolecular targets, thereby prioritizing candidates for experimental validation. This guide offers an in-depth technical walkthrough of the methodologies applied to the study of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, a member of the pharmacologically significant thiophene carboxamide class. We will explore the theoretical underpinnings, present a detailed, replicable workflow from ligand preparation to results interpretation, and emphasize the principles of scientific integrity and validation that are paramount for generating meaningful and reliable computational data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Rationale for In-Silico Investigation

Thiophene derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4][5] The specific molecule of interest, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, possesses a scaffold that is a key intermediate in the synthesis of various bioactive molecules.[6][7] Its structural features—a thiophene ring, an amino group, a carboxamide, and a chlorophenyl moiety—suggest a high potential for forming specific, high-affinity interactions with biological targets.[8]

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[9][10] The primary goals are to predict the binding pose, screen virtual libraries for novel drug candidates, and estimate binding affinity using scoring functions.[11] By employing these in-silico methods, we can generate hypotheses about the compound's mechanism of action, identify potential protein targets, and guide the design of more potent and selective analogs, significantly reducing the time and resources required in the traditional drug discovery pipeline.[12][13]

Theoretical Foundations of Molecular Docking

The molecular docking process is conceptually rooted in the "lock and key" model of molecular recognition.[11] Modern algorithms, however, account for the dynamic nature of both the ligand and, to varying extents, the protein target. The process can be broken down into two core components:

-

Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses.

-

Scoring Function: This is a mathematical model used to estimate the binding affinity for each generated pose. The scores are typically expressed in terms of free energy of binding (ΔG), where a more negative value indicates a stronger, more favorable interaction.[14]

A successful docking simulation is one that can accurately reproduce a known binding mode (validation) and reliably predict the binding affinity of novel compounds.

A Validated Workflow for In-Silico Analysis

This section details a step-by-step protocol for conducting a molecular docking study. The causality behind each step is explained to provide a framework grounded in established best practices.

3.1. Ligand Preparation: From 2D Structure to 3D Conformation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. The ligand, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, must be converted from a 2D representation to a geometrically optimized, low-energy 3D conformation.

Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or MarvinSketch, or obtain the structure from a database such as PubChem.

-

Convert to 3D: Use a molecular modeling program (e.g., Avogadro, UCSF ChimeraX) to generate an initial 3D structure.

-

Energy Minimization: This is a critical step. The initial 3D structure is computationally "relaxed" into a more stable, lower-energy state. This is performed using a force field (e.g., MMFF94 or UFF).

-

Causality Check: Why is energy minimization essential? It ensures that the ligand has realistic bond lengths, angles, and torsion angles, preventing steric clashes and providing a more accurate starting point for the docking algorithm.[15]

-

-

Assign Partial Charges: Atoms in a molecule do not share electrons equally, resulting in partial positive or negative charges. These charges are crucial for calculating electrostatic interactions. Gasteiger charges are commonly used for this purpose.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds, which is key for flexible ligand docking.[16]

-

Save in Appropriate Format: The final prepared ligand structure is saved in a format required by the docking software, such as .pdbqt for AutoDock Vina.[16]

3.2. Target Selection and Preparation

The choice of a protein target is guided by the therapeutic area of interest. Thiophene carboxamide derivatives have shown significant activity as anticancer agents, often by inhibiting protein kinases.[1][3] For this guide, we will select a relevant protein kinase as our target.

Protocol: Protein Target Preparation

-

Select and Download Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand in the binding site of interest.[17]

-

Clean the PDB File: The raw PDB file often contains non-essential molecules that must be removed.

-

Remove water molecules.

-

Remove any co-solvents, ions, or alternate conformations.

-

If the protein is a multimer, retain only the biologically relevant monomeric or dimeric unit.[15][18]

-

Causality Check: Why remove water molecules? While some water molecules can be critical for binding, most solvent waters in the binding pocket are displaced by the ligand. Unless a specific water molecule is known to be a key bridging molecule, they are typically removed to simplify the calculation.[15][17]

-

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, as they are essential for proper hydrogen bonding networks and charge calculations.[18][19]

-

Assign Partial Charges: Similar to the ligand, partial charges (e.g., Kollman charges) are assigned to the protein atoms.

-

Save in Docking-Ready Format: The cleaned, prepared protein is saved in the required format (e.g., .pdbqt).

3.3. Molecular Docking Simulation and Validation

With the prepared ligand and receptor, the docking simulation can be performed. A crucial, often-overlooked step is the validation of the docking protocol itself.

Protocol: Docking and Validation

-

Define the Binding Site (Grid Box): A 3D grid is defined around the active site of the protein. This grid box specifies the search space where the docking algorithm will attempt to place the ligand.[10][19] The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

-

Protocol Validation (Self-Validation): If the chosen protein structure contained a co-crystallized ligand, this step is essential for trustworthiness.

-

Extract the original (native) ligand from the PDB file.

-

Prepare this native ligand using the same protocol as the test ligand.

-

Dock the prepared native ligand back into the protein's binding site.

-

Success Criterion: The protocol is considered validated if the docking software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14][20][21] A low RMSD indicates that the chosen docking parameters are reliable for this specific target.[20]

-

-

Run the Docking Simulation: Execute the docking of the test ligand (3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide) using the validated parameters. The software will generate several possible binding poses, each with a corresponding binding affinity score.[22]

Data Presentation and Interpretation

The output of a docking simulation is a wealth of data that requires careful analysis and visualization to extract meaningful insights.

4.1. Quantitative Data Summary

The primary quantitative output is the binding affinity. The results for the top poses should be tabulated for clear comparison.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.254 |

| 3 | -8.1 | 1.876 |

| 4 | -7.9 | 2.103 |

A more negative binding affinity suggests a stronger predicted interaction.[14]

4.2. Qualitative Analysis of Binding Interactions

Understanding how the ligand binds is as important as the binding score itself. This requires visualization using molecular graphics software like PyMOL or Discovery Studio Visualizer.[14]

Key Interactions to Analyze:

-

Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues in the binding pocket. These are strong, directional interactions crucial for binding specificity.[14]

-

Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the chlorophenyl ring) and hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

-

Pi-Pi Stacking: The aromatic thiophene ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The interactions for the top-ranked pose should be summarized.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carboxamide O | LYS 121 (Backbone NH) | 2.9 |

| Hydrogen Bond | Amino NH2 | GLU 85 (Side Chain O) | 3.1 |

| Hydrophobic | Chlorophenyl Ring | LEU 150, VAL 67 | N/A |

| Pi-Pi Stacking | Thiophene Ring | PHE 189 | 4.5 |

Visualization with Graphviz

Diagrams are essential for illustrating complex workflows and relationships in a clear, concise manner.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

The Versatile 3-Aminothiophene-2-carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Thiophene Nucleus

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, which often allow it to act as a bioisostere of a phenyl ring, have made it a cornerstone in the design of novel therapeutic agents.[1] Among the myriad of thiophene derivatives, the 3-aminothiophene-2-carboxamide core has emerged as a particularly fruitful starting point for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-aminothiophene-2-carboxamide derivatives, offering valuable insights for researchers in the field of drug discovery.

The inherent reactivity of the 3-aminothiophene-2-carboxamide scaffold, with its amino and carboxamide functionalities, provides a versatile platform for chemical modification, enabling the generation of large and diverse compound libraries.[2] This adaptability has been exploited to develop compounds with a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory effects.[3][4]

Synthesis of the 3-Aminothiophene-2-carboxamide Core: The Gewald Reaction and Beyond

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, the parent scaffold of 3-aminothiophene-2-carboxamides, is the Gewald reaction.[5][6] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] The reaction proceeds through a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization to yield the desired 2-aminothiophene.[5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The following is a generalized, step-by-step methodology for the Gewald reaction:[7][8][9]

-

Knoevenagel Condensation: A ketone or aldehyde is reacted with an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) in the presence of a base (e.g., diethylamine, triethylamine, or sodium ethoxide) in a suitable solvent like ethanol or DMF. The mixture is typically stirred at room temperature or heated to facilitate the formation of the α,β-unsaturated intermediate.

-

Sulfur Addition: Elemental sulfur is added to the reaction mixture.

-

Cyclization and Aromatization: The reaction is heated, often under reflux, to promote the cyclization and subsequent aromatization to the thiophene ring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring it into crushed ice or water. The solid product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone-water).

Microwave-assisted organic synthesis has been shown to be beneficial for the Gewald reaction, often leading to reduced reaction times and improved yields.[5][7]

Caption: Generalized workflow for the Gewald synthesis of 3-aminothiophene-2-carboxamide derivatives.

Diverse Biological Activities of 3-Aminothiophene-2-carboxamide Scaffolds

The versatility of the 3-aminothiophene-2-carboxamide core has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

A significant area of research has focused on the development of 3-aminothiophene-2-carboxamide derivatives as anticancer agents.[10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Kinase Inhibition: Many 3-aminothiophene-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11][12]

-

VEGFR-2 Inhibition: Certain ortho-amino thiophene carboxamide derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][13] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[11] Some derivatives have shown cytotoxicity against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines, with activities comparable to or even exceeding that of the multi-kinase inhibitor Sorafenib.[11][13]

-

EGFR Inhibition: Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.[12] One of the most potent compounds in a series exhibited an IC50 value of 94.44 nM against EGFR.[12]

-

JAK2 Inhibition: A series of carboxamide-substituted thiophenes has been developed as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are implicated in myeloproliferative neoplasms.[14]

-

Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) Inhibition: Benzothiophene carboxamide derivatives have been identified as allosteric inhibitors of BDK, leading to the activation of the branched-chain α-ketoacid dehydrogenase complex and a reduction in branched-chain amino acid concentrations, which may be beneficial in metabolic diseases like maple syrup urine disease.[15]

Caption: Simplified signaling pathway illustrating kinase inhibition by 3-aminothiophene-2-carboxamide derivatives.

Tubulin Polymerization Inhibition: Some thiophene carboxamides have been designed as anti-mitotic agents that inhibit tubulin polymerization, a critical process for cell division.[13]

Induction of Apoptosis: The cytotoxic effects of these compounds are often linked to the induction of apoptosis. Studies have shown that active derivatives can lead to cell cycle arrest and an increase in the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[13]

| Compound Class | Target | Cancer Cell Lines | Key Findings | Reference |

| ortho-Amino thiophene carboxamides | VEGFR-2, β-tubulin | HepG-2, HCT-116 | Displayed higher cytotoxicity than Sorafenib in HepG-2 cells; induced apoptosis. | [11][13] |

| Trisubstituted thiophene-3-carboxamides | EGFR | HCT116 and other cancer cell lines | Potent EGFR kinase inhibition with IC50 in the nanomolar range. | [12] |

| Thiophene-2-carboxamides | PTP1B (potential) | Breast, liver, leukemia | Demonstrated cytotoxicity across various cancer cell lines. | [10] |

| Carboxamide-substituted thiophenes | JAK2 | - | Showed inhibition of JAK2 and performed well in an acute PK/PD model. | [14] |

Antibacterial and Antifungal Activity

Thiophene-3-carboxamide derivatives have also demonstrated promising antibacterial and antifungal properties.[16] Studies have shown that certain 3-aminothiophene-2-carboxamide compounds exhibit higher antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, when compared to their 3-hydroxy or 3-methyl counterparts.[3][17] The presence of a methoxy group on an aryl substituent has been shown to enhance the antibacterial activity.[3]

Antioxidant Activity

Several 3-aminothiophene-2-carboxamide derivatives have been evaluated for their antioxidant potential.[3] In some studies, a 3-amino derivative showed significant antioxidant activity, comparable to the standard antioxidant ascorbic acid.[3][17]

Other Biological Activities

The therapeutic potential of this scaffold extends to other areas as well:

-

Anti-inflammatory Activity: Thiophene derivatives have been reported to possess anti-inflammatory properties.[3][4]

-

Antileishmanial Activity: 2-Aminothiophene derivatives have been investigated as potential drug candidates against leishmaniasis, with some compounds showing promising activity against Leishmania amazonensis.[18]

-

Antiviral Activity: The 2-aminothiophene scaffold has been identified in compounds with broad-spectrum antiviral properties.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aminothiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.

-

Substitution at the 3-position: The amino group at the 3-position appears to be crucial for the antibacterial and antioxidant activities of certain series of compounds, showing superior activity compared to hydroxyl or methyl groups at the same position.[3]

-

Substitution on the carboxamide nitrogen: The nature of the substituent on the carboxamide nitrogen plays a significant role in modulating the anticancer activity. Aryl and substituted aryl groups are common and their electronic and steric properties can greatly influence the binding affinity to the target protein.[10]

-

Substitution at other positions of the thiophene ring: Modifications at the 4 and 5-positions of the thiophene ring have been explored to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, in the context of antileishmanial activity, the size of a cycloalkyl ring fused to the C-4 and C-5 positions significantly impacts the activity.[18]

Conclusion and Future Perspectives

The 3-aminothiophene-2-carboxamide scaffold has proven to be a remarkably versatile and productive platform in medicinal chemistry. Its straightforward synthesis, primarily through the robust Gewald reaction, and the ease of diversification have enabled the discovery of a multitude of derivatives with potent and varied biological activities. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a wide range of diseases, from cancer and infectious diseases to metabolic disorders. Future efforts in this area will likely focus on the design of more selective and potent inhibitors, the optimization of pharmacokinetic properties, and the exploration of novel therapeutic applications.

References

-

Al-Zahrani, F. A., Al-Ghamdi, A. A., & Metwally, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2893. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. International Journal of Organic Chemistry, 8(3), 269-291. [Link]

-

Jadhav, S. D., & Sharma, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 617-621. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Various Authors. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. [Link]

-

Metwally, M. A., Al-Zahrani, F. A., & Al-Ghamdi, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Zhang, L., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(1), 631-648. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

-

Vasu, K., Nirmala, A., Deepak, C., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636-o638. [Link]

-

Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]

-

Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5183. [Link]

-

Kumar, A., et al. (2022). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Organic & Biomolecular Chemistry, 20(4), 813-827. [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Semantic Scholar. [Link]

-

de Oliveira, C. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 29(3), 693. [Link]

-

Al-Ostath, A. I., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Modeling Studies. An-Najah Staff. [Link]

-

Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1963-1967. [Link]

-

Sreevas, G., et al. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 246-252. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 11. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Topic: Reactivity and Chemical Transformations of the Amino Group in 3-Aminothiophene-2-carboxamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Aminothiophene-2-carboxamide Scaffold

The 3-aminothiophene-2-carboxamide core is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, heteroaromatic structure, combined with two highly versatile functional groups—an amino group at the 3-position and a carboxamide at the 2-position—provides an ideal platform for the synthesis of complex molecular architectures.[1][2] These compounds are bioisosteres of anthranilic acid derivatives, unlocking access to a vast chemical space with significant therapeutic potential.[2]

Substituted 2-aminothiophenes are integral components of numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The tranquilizer Brotizolam and the anticancer drug OSI-390 are prominent examples of marketed drugs built upon a thiophene core.[4][7] The reactivity of the C3-amino group, in particular, is the cornerstone of this scaffold's utility, allowing for extensive derivatization and the construction of fused heterocyclic systems. This guide provides a detailed exploration of the key chemical transformations of this amino group, offering field-proven insights and actionable protocols for laboratory application.

Core Synthesis: The Gewald Three-Component Reaction

Before delving into the transformations of the amino group, it is crucial to understand the primary route to the 3-aminothiophene-2-carboxamide scaffold itself: the Gewald reaction.[2][8] This powerful, one-pot multicomponent reaction (MCR) offers a highly efficient and versatile method for constructing polysubstituted 2-aminothiophenes.[2][9]

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoacetamide in the presence of elemental sulfur and a base catalyst, such as triethylamine or morpholine.[8][10][11] The use of α-cyanoacetamides directly yields the desired 2-aminothiophene-3-carboxamide core, making it a convergent and atom-economical approach.[2]

Reaction Mechanism Insights

The mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[8]

-

Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of this step is still debated but is believed to proceed via a thiirane intermediate.[8][9]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[8]

Caption: Mechanism of the Gewald three-component reaction.

Key Transformations of the 3-Amino Group

The nucleophilic character of the C3-amino group is the focal point of the scaffold's reactivity. The following sections detail the most synthetically valuable transformations.

Caption: Overview of key reactions at the C3-amino group.

N-Acylation: Synthesis of Thiophene Amides

N-acylation is one of the most fundamental transformations, enabling the introduction of a vast array of substituents. This reaction typically proceeds smoothly by treating the aminothiophene with an acylating agent (e.g., acyl chlorides or anhydrides) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the acid byproduct.[12][13]

The resulting N-acyl derivatives are often stable, crystalline solids and serve as crucial intermediates in multi-step syntheses.[14][15] This functionalization is widely used to modulate the electronic properties and biological activity of the parent molecule.[12]

Field Insight: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent competitive reactions with the acylating agent. The addition of the acyl chloride should be performed slowly, often at reduced temperatures (0 °C), to control the exothermic reaction.

This protocol is adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[12][13]

-

Dissolution: Dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.0 eq) to the solution and stir.

-

Acyl Chloride Addition: Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.1 eq) in THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture for 15-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure. Wash the resulting solid with water, filter, and dry. Recrystallize from a suitable solvent like acetonitrile to obtain the pure N-acylated product.[12][13]

| Substrate | Acylating Agent | Yield (%) | Reference |

| 2-aminothiophene-3-carbonitrile | 2-(thiophen-2-yl)acetyl chloride | 58% | [12] |

| 3-acetyl-2-aminothiophene | Acetic anhydride | High | [14][15] |

Schiff Base Formation: Condensation with Carbonyls

The reaction of the C3-amino group with aldehydes or ketones under acidic catalysis yields the corresponding Schiff bases (imines). This transformation is typically reversible and is driven to completion by removing water, often using a Dean-Stark apparatus.

These imines are not only important synthetic intermediates but also exhibit interesting biological properties due to the presence of the azomethine (-C=N-) group. For instance, imines derived from 3-amino-2-carbamoylthiophene and various cycloalkanones have been synthesized and characterized.[16]

This protocol is adapted from the work of Klemm, L. H., et al. (1995).[16]

-

Mixing Reagents: In a flask, combine 3-amino-2-carbamoylthiophene (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.

-

Acid Catalysis: Adjust the pH of the mixture to approximately 3-4 using a suitable acid (e.g., a few drops of concentrated HCl).

-

Reaction: Reflux the mixture for 3-4 hours.

-

Isolation: Cool the reaction mixture in an ice bath to induce precipitation.

-

Purification: Filter the solid product, wash with cold ethanol, and dry to obtain the 2-carbamoyl-3-cyclohexylidenaminothiophene. A reported yield for this reaction is 86%.[16]

Diazotization: A Gateway to Diverse Functionalities

Diazotization of the primary aromatic amino group provides a powerful synthetic handle. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[17] These intermediates are highly versatile but can be unstable.[17][18]

The resulting diazonium salt can undergo a variety of subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce a wide range of substituents, including halides, hydroxyl, cyano, and aryl groups, in place of the original amino group. This two-step sequence dramatically expands the synthetic utility of the aminothiophene scaffold.[17]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. mdpi.com [mdpi.com]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sci-hub.box [sci-hub.box]

- 17. Diazotisation [organic-chemistry.org]

- 18. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the 4-Chlorophenyl Moiety in Modulating the Bioactivity of Thiophene Derivatives

An In-depth Technical Guide

Abstract

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthetic accessibility and capacity for diverse substitutions make it a cornerstone of drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide delves into the specific and often pivotal role of a single, strategically placed substituent: the 4-chlorophenyl group. We will dissect how this moiety, through its unique electronic and steric properties, profoundly influences the pharmacokinetic and pharmacodynamic profiles of thiophene derivatives. This analysis synthesizes findings from structure-activity relationship (SAR) studies, mechanistic investigations, and bioassays to provide a comprehensive understanding for researchers in drug development.

Introduction: Beyond the Scaffold

While the thiophene nucleus provides a robust and versatile chemical foundation, its biological activity is rarely inherent to the ring itself. Instead, the nature and positioning of its substituents dictate the molecule's therapeutic potential and mechanism of action. The 4-chlorophenyl group is a recurrent motif in highly active thiophene derivatives. Its prevalence is not coincidental but a result of deliberate medicinal chemistry strategies. The addition of this group modifies the parent molecule in three critical ways:

-

Lipophilicity: The chloro- and phenyl- components significantly increase the molecule's hydrophobicity, enhancing its ability to cross biological membranes—a crucial step for reaching intracellular targets.

-

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can modulate the electron density of the entire molecule. This influences how the compound interacts with biological targets, such as the active sites of enzymes or receptors.

-

Steric Hindrance and Binding Interactions: The bulky phenyl ring, further extended by the chlorine atom at the para position, provides specific steric properties that can facilitate a snug fit into hydrophobic pockets of target proteins, enhancing binding affinity and selectivity.

This guide will explore the tangible outcomes of these physicochemical modifications across several key therapeutic areas.

The 4-Chlorophenyl Group in Anticancer Activity

Thiophene derivatives have shown considerable promise as anticancer agents, with mechanisms often involving the disruption of cellular machinery essential for tumor growth. The incorporation of a 4-chlorophenyl group has been a key factor in optimizing the potency of several classes of these compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism for many anticancer thiophene derivatives is the inhibition of microtubule assembly. Microtubules are critical for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis. The 4-chlorophenyl group often plays a direct role in binding to tubulin. For instance, in novel 5-(4-chlorophenyl)furan derivatives designed as colchicine binding site inhibitors, the 4-chlorophenyl moiety is positioned to occupy a hydrophobic pocket, contributing significantly to the binding affinity.

Structure-Activity Relationship (SAR) and Cytotoxicity

SAR studies consistently highlight the importance of the 4-chlorophenyl substituent. In a series of thiazole-thiophene scaffolds, the presence of the 4-chlorophenyl group on the thiazole ring was integral to their cytotoxic activity against the MCF-7 breast cancer cell line. Similarly, studies on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (a potent tubulin inhibitor) showed that compounds featuring a substituted phenyl ring, including chlorophenyl variants, were the most potent against various cancer cell lines.

| Compound Class | Cancer Cell Line | Key Feature | IC₅₀ (µM) | Reference |

| Thiazole-Thiophene Hybrid (4b) | MCF-7 (Breast) | 4-bromophenyl group | 10.2 ± 0.7 | |

| Thiazole-Thiophene Hybrid (11c) | MCF-7 (Breast) | 4-chlorophenyl group | > 38 | |

| Phenyl-Thiophene-Carboxamide (2b) | Hep3B (Liver) | 2-chlorophenyl group | 5.46 | |

| 5-(4-chlorophenyl)furan derivative (7c) | Leukemia SR | 4-chlorophenyl group | 0.09 | |

| 5-(4-chlorophenyl)furan derivative (7e) | Leukemia SR | 4-chlorophenyl group | 0.05 |

Note: The data illustrates that while the halogenated phenyl group is often crucial, its specific position and the overall molecular scaffold determine the final potency. For example, in the thiazole-thiophene series, the 4-bromophenyl analog was more active than the 4-chlorophenyl one, demonstrating subtle but important electronic and steric differences.

Experimental Workflow: Assessing Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for evaluating the cytotoxic potential of compounds on cancer cell lines.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC-7721) in 96-well microtiter plates at a density of 8 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the thiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a predetermined period (typically 24, 48, or 72 hours) under the same conditions.

-

MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-